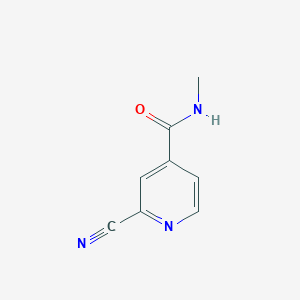
Bis(3,5-dimethylphenyl)phosphine oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of bis(3,5-dimethylphenyl)phosphine oxide and related compounds involves several key strategies, including lithiation, iodination, Ullmann reactions, and oxidation processes. For example, the synthesis of axially dissymmetric diphosphines employs ortho-lithiation/iodination reactions followed by an Ullmann reaction to create bis(phosphine oxides) which are then reduced to diphosphines (Schmid et al., 1991). Another method includes Friedel-Crafts and oxidation reactions from benzene and phosphorus trichloride (Han Hong-li, 2008).
Molecular Structure Analysis
The molecular structure of bis(3,5-dimethylphenyl)phosphine oxide and its analogs can be determined through various analytical techniques such as X-ray crystallography, NMR, and mass spectrometry. These analyses have revealed complex structures with significant strain due to the proximity of phosphorus atoms and their substituents, leading to distortions and unique molecular geometries (Karaçar et al., 2001).
Chemical Reactions and Properties
Bis(3,5-dimethylphenyl)phosphine oxide participates in various chemical reactions, including substitution reactions with isothiocyanates, 1,3-cycloadditions, and interactions with organic sulfides. These reactions lead to the formation of complexes with interesting properties and potential applications in catalysis and material science (Kim et al., 2003).
Physical Properties Analysis
The physical properties of bis(3,5-dimethylphenyl)phosphine oxide, such as solubility, melting point, and stability, are crucial for its practical applications. Improved solubility in polar solvents and high photoreactivity have been observed, making it suitable for applications in dental adhesives and other specialized fields (Moszner et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, coordination behavior with metals, and application in catalysis, define the utility of bis(3,5-dimethylphenyl)phosphine oxide in various domains. Its ability to serve as a ligand for metal complexes demonstrates its potential in asymmetric synthesis and catalysis (Reznikov & Skvortsov, 2008).
Aplicaciones Científicas De Investigación
Flame Retardance in Polymers : Wang, L., Wang, X., & Yan, G. (2000) synthesized Bis 4-carboxyphenyl phenyl phosphine oxide (BCPPO) and incorporated it into flame-resistant poly(ethylene terephthalate) (PET), resulting in copolymers with improved flame retardance, higher glass transition temperatures, and enhanced thermal stability (Wang, L., Wang, X., & Yan, G., 2000).
High-Performance Polyimides : Jeong, K., Kim, J., & Yoon, T. (2001) prepared novel diamine monomers containing fluorine and phosphine oxide for the synthesis of polyimides. These polyimides exhibited high glass transition temperatures, good thermal stability, low birefringence, and good adhesive properties (Jeong, K., Kim, J., & Yoon, T., 2001).
Catalysis in Asymmetric Hydrogenation : Guo, R. et al. (2002) synthesized (S)- and (R)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (Xyl-H8-BINAPO) and used it in Rh-catalyzed asymmetric hydrogenation, producing chiral amino acid derivatives with high enantiomeric excesses (Guo, R. et al., 2002).
Synthesis of Axially Dissymmetric Diphosphines : Schmid, R. et al. (1991) synthesized new axially dissymmetric diphosphines using a synthesis scheme that included ortho-lithiation/iodination reaction and Ullmann reaction, creating ligands efficient in enantioselective isomerizations and hydrogenations (Schmid, R. et al., 1991).
Development of Hyperbranched Polymers : Bernal, D. P. et al. (2002) prepared ABx-type triarylphosphine oxide monomers for the synthesis of hyperbranched poly(arylene ether phosphine oxide)s with excellent thermal stability and solubility in various organic solvents (Bernal, D. P. et al., 2002).
Synthesis of Soluble Copolyimides : Wang, W. et al. (2008) synthesized copolyimides from functional diamines containing chalcone and phosphine oxide moieties, which exhibited excellent solubility, thermal stability, and good adhesive and photoreactive properties (Wang, W. et al., 2008).
Nanoparticle Transfer to Water : Kim, S. et al. (2005) developed a phosphine oxide polymer to transfer various nanoparticles from organic solvents to water while retaining their properties and reactivities (Kim, S. et al., 2005).
Propiedades
IUPAC Name |
bis(3,5-dimethylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRTXPFJNGAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475953 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylphenyl)phosphine oxide | |
CAS RN |
187344-92-9 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
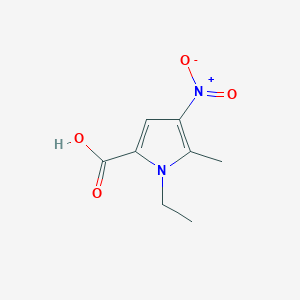
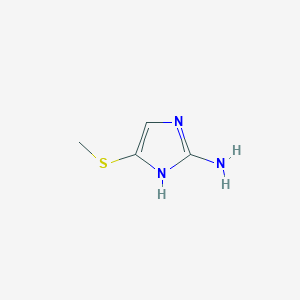

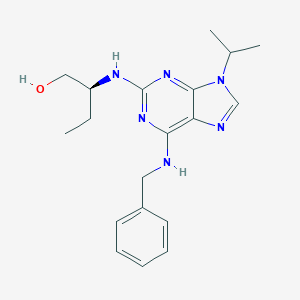
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)



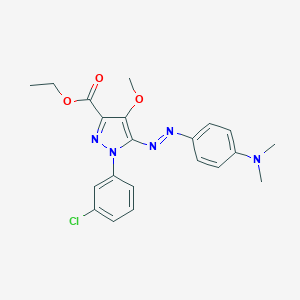
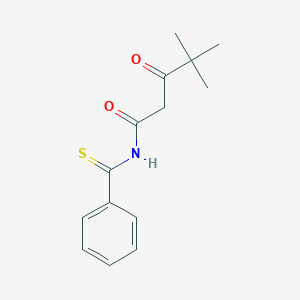
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
